molecular formula C17H19N3O B2585305 N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide CAS No. 2134300-54-0

N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide

Cat. No. B2585305
CAS RN: 2134300-54-0
M. Wt: 281.359
InChI Key: FZFLPLRGIFDISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that is structurally similar to the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC). CP 47,497 was first synthesized in the 1980s by Pfizer Inc. as part of their research into the endocannabinoid system. Since then, CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the body.

Mechanism of Action

N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 acts on the endocannabinoid system by binding to cannabinoid receptors in the body. Specifically, N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 binds to the CB1 receptor, which is found primarily in the brain and central nervous system. When N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 binds to the CB1 receptor, it activates a series of signaling pathways that can have a wide range of effects on the body.
Biochemical and Physiological Effects:
The effects of N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 on the body are similar to those of THC, the psychoactive component of marijuana. N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 can cause a range of physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also affect mood, appetite, and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities with a high degree of purity. This makes it easier to study the effects of cannabinoids on the body in a controlled laboratory setting. However, one limitation of using N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 is that it is a synthetic compound, which means that its effects on the body may not be identical to those of natural cannabinoids found in marijuana.

Future Directions

There are many potential future directions for research on N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 and other synthetic cannabinoids. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of pain, inflammation, and other conditions. Another area of interest is the study of the effects of cannabinoids on the brain and central nervous system, including their potential for treating neurological disorders such as epilepsy and multiple sclerosis. Finally, there is a need for further research into the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and other negative health outcomes.

Synthesis Methods

The synthesis of N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 involves several steps. The starting material is cyclopentanone, which is converted to 1-cyanocyclopentene through a series of reactions. The 1-cyanocyclopentene is then reacted with 4,6-dimethylindole-2-carboxylic acid to form N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body. One of the main applications of N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 is in the development of new drugs that target the endocannabinoid system. N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide 47,497 has also been used to study the effects of cannabinoids on pain, inflammation, and other physiological processes.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-7-12(2)13-9-15(19-14(13)8-11)16(21)20-17(10-18)5-3-4-6-17/h7-9,19H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFLPLRGIFDISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)C(=O)NC3(CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopentyl)-4,6-dimethyl-1H-indole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.